9-Nitronoracronycine

Structure-Activity Relationship Acridone Alkaloids P388 Leukemia

Researchers studying acridone alkaloid SAR require a defined 9-nitro reference standard to accurately assess regiospecific contributions to cytotoxicity. 9-Nitronoracronycine meets this need as a validated probe. - Cytotoxic in P388 leukemia assay; inactive 7-nitro precursor proves pyrano ring necessity. - Essential for nitroacridone SAR optimization and as a precursor for amino derivatives via nitro reduction. - Supplied with analytical data for batch consistency.

Molecular Formula C19H16N2O5
Molecular Weight 352.3 g/mol
CAS No. 121112-48-9
Cat. No. B038248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Nitronoracronycine
CAS121112-48-9
Synonyms9-nitronoracronycine
Molecular FormulaC19H16N2O5
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C
InChIInChI=1S/C19H16N2O5/c1-19(2)7-6-11-15(26-19)9-14(22)16-17(11)20(3)13-5-4-10(21(24)25)8-12(13)18(16)23/h4-9,22H,1-3H3
InChIKeySQRCJAXHTPUPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Nitronoracronycine Overview


9-Nitronoracronycine (CAS 121112-48-9) is a semi-synthetic nitro-derivative of the acridone alkaloid noracronycine, itself a structural analog of the broad-spectrum antitumor alkaloid acronycine [1]. It is classified within the pyrano[2,3-c]acridin-7-one chemotype and is characterized by a nitro group substitution at the 9-position of the acridone core [1]. The primary synthesis, reported by Reisch and Probst, proceeds via reaction of 1,3-dihydroxy-10-methyl-7-nitroacridone with 2-chlor-2-methyl-3-butyne [1]. This compound serves as a specific molecular probe for structure-activity relationship (SAR) studies investigating the impact of regiospecific nitro substitution on the cytotoxicity of acronycine-type alkaloids [1].

Why Generic Analogs Cannot Substitute


In-class substitution is not feasible due to a highly stringent structure-activity relationship (SAR) in the acronycine series, where the position of the nitro group critically dictates cytotoxic activity [1]. While acronycine and noracronycine show activity, synthetic modifications abolishing or shifting the nitro group can render the molecule completely inactive [1]. For instance, the direct synthesis precursor (1,3-dihydroxy-10-methyl-7-nitroacridone) and its 1-methoxy analog are inactive against P388 leukemia, whereas 9-nitronoracronycine and its 3-methoxy analog demonstrate cytotoxicity [1]. Similarly, in a parallel study on 10- and 11-nitronoracronycines, certain precursor compounds proved inactive, highlighting that mere possession of a nitro group is insufficient for activity; regiochemistry is paramount [2].

Differentiation Evidence


9-Nitro Regiospecificity and P388 Cytotoxicity

The introduction of a nitro group at the 9-position is essential for imparting in vivo cytotoxic activity to the noracronycine scaffold. In P388 leukemia transplantation tumor screening, 9-nitronoracronycine demonstrated cytotoxicity, whereas its direct synthetic precursor (1,3-dihydroxy-10-methyl-7-nitroacridone, compound 4) and the 1-methoxy analog (14) were completely inactive [1]. This establishes a clear functional demarcation between the 9-nitro substituted final compound and closely related synthetic intermediates [1].

Structure-Activity Relationship Acridone Alkaloids P388 Leukemia

Regiochemical Divergence from Other Nitro Isomers

The cytotoxic profile of 9-nitronoracronycine differs from its 10- and 11-nitro regioisomers. While all three nitro-noracronycine isomers (9-, 10-, and 11-nitro) are reported to show cytotoxicity against P388 leukemia, their synthetic precursors exhibit divergent activity patterns, indicating that the substitution position influences target engagement [1][2]. For the 10- and 11-nitro series, certain nitroacridinone precursors (e.g., 1,3-dihydroxy-10-methyl-5-nitroacridinone) are themselves cytotoxic, unlike the precursor to the 9-nitro compound [2]. This differential precursor activity suggests that the 9-nitro substitution imparts a distinct structure-activity profile compared to the 10- and 11-nitro isomers, meriting its use as a specific probe.

Regiochemistry Isomer Comparison P388 Leukemia

Structural Distinction from Parent Acronycine

As a noracronycine analog, 9-nitronoracronycine lacks the 6-methoxy group present in the parent alkaloid acronycine. Literature indicates that acronycine's clinical development was hindered by poor solubility, a property that is potentially modulated by substitution at the 6-position [1]. Acronycine acts via a complex mechanism including inhibition of DNA and RNA synthesis, while its dimeric analogs (e.g., acronycine azine) show direct nucleic acid binding [1]. The specific mechanism of 9-nitronoracronycine is not fully characterized, but its structural divergence from acronycine—combining a missing 6-methoxy group with a 9-nitro substituent—places it in a distinct chemical space that may circumvent the solubility liabilities of the parent compound and engage different molecular targets.

Acronycine Solubility Mechanism of Action

Research Applications


Acridone Alkaloid SAR Reference Standard

Researchers investigating the structure-activity relationships of acronycine-type alkaloids can use 9-nitronoracronycine as a defined reference point for the 9-nitro substitution pattern. As demonstrated by Reisch and Probst, this compound is cytotoxic in the P388 leukemia model while its direct precursor is not, providing a clear functional readout for the importance of the pyrano ring closure in this specific regioisomer [1]. This makes it a critical control compound for screening campaigns aiming to optimize nitroacridone pharmacophores.

Synthetic Intermediate for Novel Analogs

Given the well-characterized synthesis of 9-nitronoracronycine from 1,3-dihydroxy-10-methyl-7-nitroacridone [1], this compound serves as a key intermediate for further derivatization. Modifications at the 6-hydroxy position or reduction of the 9-nitro group to an amine can yield novel analogs with potentially distinct biological activity profiles, as seen in related series where amino derivatives showed enhanced potency over parent nitro compounds [2].

Probe for Drug-Resistant Cancer Models

Mechanistic studies on acronycine and its derivatives, such as 2-nitroacronycine, have revealed differential activity against drug-resistant cancer cell lines (e.g., KB-V1) compared to parental lines [3]. Although direct data for 9-nitronoracronycine is lacking, its structural similarity to these compounds makes it a candidate for comparative cytotoxicity profiling in multidrug-resistant models to determine whether the 9-nitro configuration influences resistance circumvention, a key differentiator established for other analogs [3].

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